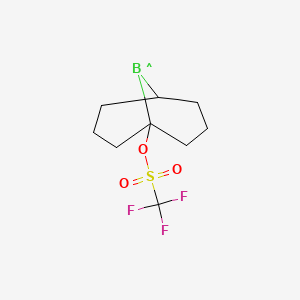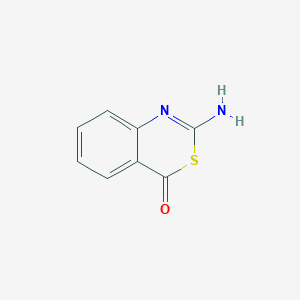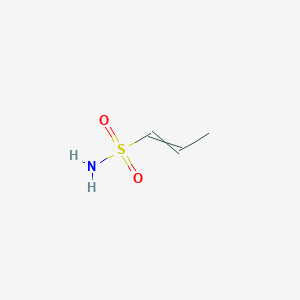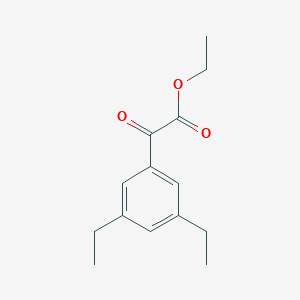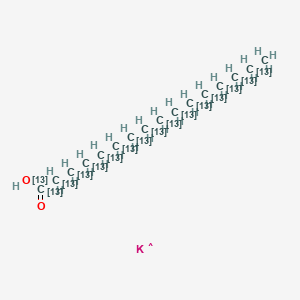
Potassium palmitate (U-13C16, 98%+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium palmitate (U-13C16, 98%) is a labeled compound with the molecular formula *CH3(CH2)14COOK. It is a potassium salt of palmitic acid, where the carbon atoms are uniformly labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of lipidomics, metabolism, and metabolomics .
準備方法
Synthetic Routes and Reaction Conditions
Potassium palmitate (U-13C16, 98%) can be synthesized through the neutralization of palmitic acid with potassium hydroxide. The reaction typically involves dissolving palmitic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of potassium palmitate .
Industrial Production Methods
In an industrial setting, the production of potassium palmitate involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of labeled carbon-13 isotopes requires specialized facilities to incorporate the isotopes uniformly into the palmitic acid before the neutralization step .
化学反応の分析
Types of Reactions
Potassium palmitate (U-13C16, 98%) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form palmitic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to palmitic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride can facilitate the exchange of potassium ions with sodium ions
Major Products Formed
Oxidation: Palmitic acid and other oxidized fatty acids.
Reduction: Palmitic acid.
Substitution: Sodium palmitate and other metal palmitates
科学的研究の応用
Potassium palmitate (U-13C16, 98%) is widely used in scientific research due to its labeled carbon-13 isotopes. Some key applications include:
Lipidomics: Studying lipid metabolism and profiling lipid species in biological samples.
Metabolism: Investigating metabolic pathways and fluxes in cells and tissues.
Metabolomics: Analyzing metabolic changes in response to various stimuli or conditions.
Medicine: Researching the role of fatty acids in diseases such as diabetes, obesity, and cardiovascular diseases .
作用機序
Potassium palmitate (U-13C16, 98%) exerts its effects primarily through its incorporation into lipid molecules. It can be metabolized by cells to form various lipid species, which play crucial roles in cellular functions. The labeled carbon-13 isotopes allow researchers to trace the metabolic pathways and understand the dynamics of lipid metabolism. The compound can also interact with specific molecular targets, such as enzymes involved in fatty acid metabolism .
類似化合物との比較
Similar Compounds
Sodium palmitate-13C16: Similar to potassium palmitate but with sodium as the counterion.
Palmitic acid-13C16: The free acid form without the potassium ion.
Potassium palmitate-1-13C: Labeled only at the first carbon position .
Uniqueness
Potassium palmitate (U-13C16, 98%) is unique due to its uniform labeling with carbon-13 isotopes, which provides a comprehensive tool for tracing and studying lipid metabolism. The potassium ion also offers specific advantages in certain biochemical assays compared to other counterions .
特性
分子式 |
C16H32KO2 |
|---|---|
分子量 |
311.41 g/mol |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChIキー |
NHOGTCIENBDOGA-SJIUKAAASA-N |
異性体SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[K] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)O.[K] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


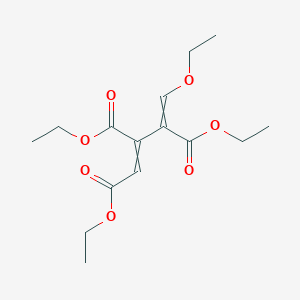
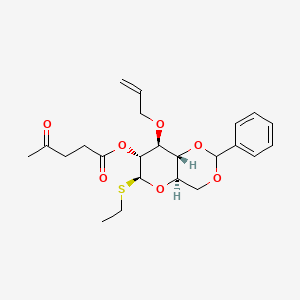


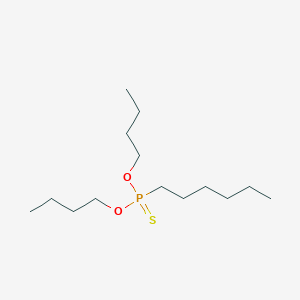
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
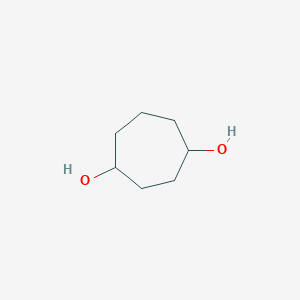
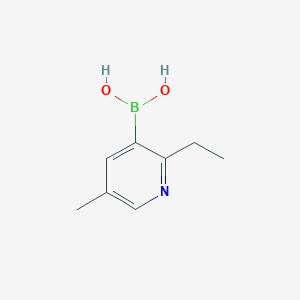
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
